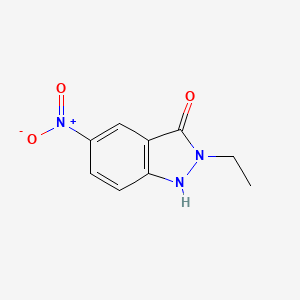

![molecular formula C11H7BrO5S B2701129 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-30-1](/img/structure/B2701129.png)

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

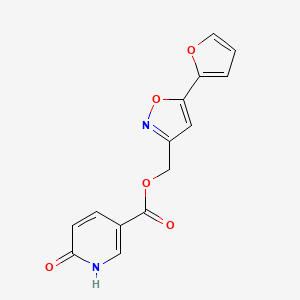

“5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid” is likely an aromatic compound due to the presence of the furan ring and the phenyl group . The bromophenyl group is a common substituent in organic chemistry, often used in electrophilic aromatic substitution reactions . The sulfonyl group is a functional group that is often involved in the formation of sulfonamides and sulfonic esters .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation and aromaticity in the furan ring and the phenyl ring . The sulfonyl group would likely show strong polar bonds due to the electronegativity of sulfur and oxygen .Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced via electrophilic aromatic substitution . The carboxylic acid could react to form esters or amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar sulfonyl and carboxylic acid groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación

Biobased Building Blocks in Pharmaceutical and Polymer Industries

Furan carboxylic acids have been identified as promising biobased building blocks in the pharmaceutical and polymer industries. A notable study demonstrated the controlled synthesis of furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF). This synthesis was achieved through a dual-enzyme cascade system, highlighting the potential of furan derivatives in sustainable chemical synthesis (Hao‐Yu Jia et al., 2019).

Catalyst in Synthesis of Furan Derivatives

The catalytic potential of furan carboxylic acid derivatives has been explored in various synthetic applications. One study highlighted the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives. This catalyst demonstrated high catalytic activity and good recoverability, indicating the utility of furan derivatives in facilitating environmentally friendly chemical reactions (M. Khodaei et al., 2018).

Enabling Advanced Organic Syntheses

Furan carboxylic acid derivatives are also pivotal in advanced organic syntheses. A particular study outlined an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method leverages a copper/silver-mediated cascade reaction, underscoring the versatility of furan derivatives in synthesizing complex organic molecules (Hongshuang Li et al., 2014).

Novel Syntheses and Derivatization Techniques

Research into the synthesis and derivatization of furan derivatives has led to novel methods for preparing 4-arylsulfonylthiophene- and furan-2-sulfonamides. These methods involve chlorosulfonation and bromination steps to generate precursors for further amine derivatization, showcasing the chemical flexibility and utility of furan-based sulfonamides in organic chemistry (G. Hartman et al., 1990).

Biofuel and Fuel Additive Production

The conversion of furan derivatives to biofuels or fuel additives represents a critical application in renewable energy research. Sulfonated graphene oxide has been investigated as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the role of furan derivatives in the development of sustainable energy solutions (Margarida M. Antunes et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-bromophenyl)sulfonylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVLFXLUYGXAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

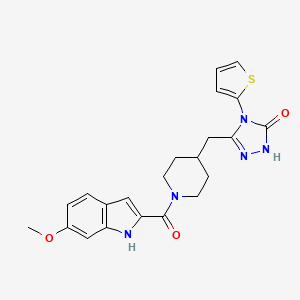

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

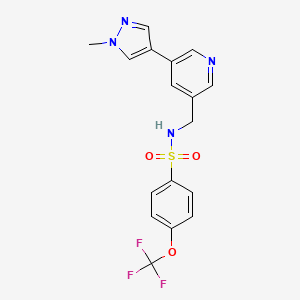

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

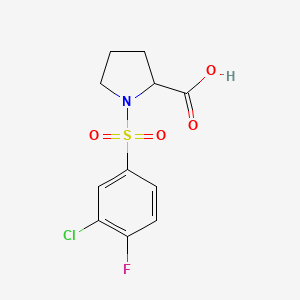

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)

![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)

![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)